3-methylpyridine-2,4-dicarboxylic acid hydrochloride
Description
This compound is structurally related to pyridine-2,4-dicarboxylic acid (CAS: 499-80-9), a known inhibitor of enzymes like LigI (Ki = 75 ± 2 μM) . The hydrochloride salt enhances its solubility in polar solvents, making it advantageous for biochemical and pharmaceutical applications.
Properties
IUPAC Name |
3-methylpyridine-2,4-dicarboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4.ClH/c1-4-5(7(10)11)2-3-9-6(4)8(12)13;/h2-3H,1H3,(H,10,11)(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXHKTPSLBRABZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1C(=O)O)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylpyridine-2,4-dicarboxylic acid hydrochloride typically involves the reaction of 3-methylpyridine with appropriate carboxylating agents under controlled conditions. One common method includes the use of lithium diisopropylamide (LDA) to form a dianion, which then undergoes C-alkylation with 3-chlorobenzyl chloride .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-methylpyridine-2,4-dicarboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
3-methylpyridine-2,4-dicarboxylic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-methylpyridine-2,4-dicarboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. For example, it may inhibit stromelysin-1 and collagenase 3, which are involved in the degradation of extracellular matrix proteins .
Comparison with Similar Compounds
Structural Isomers and Derivatives
Pyridine dicarboxylic acids exhibit diverse biological and chemical behaviors depending on substituent positions and functional groups. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Research Findings
- Structural Analogues : Cis-azetidine-2,4-dicarboxylic acid (CAS: 14849-63-3) shares dicarboxylate functionality and inhibits metalloproteases like meprinα , indicating broader applicability of dicarboxylate motifs in enzyme targeting.
Biological Activity
3-Methylpyridine-2,4-dicarboxylic acid hydrochloride, a pyridine derivative, has garnered attention in various scientific studies due to its potential biological activities. This article synthesizes findings from diverse research sources to provide a comprehensive overview of its biological activity, including antimicrobial properties, enzyme inhibition, and therapeutic applications.
Chemical Structure and Properties
3-Methylpyridine-2,4-dicarboxylic acid hydrochloride is characterized by the following structural formula:
This compound features two carboxylic acid groups and a methyl group on the pyridine ring, which contributes to its reactivity and biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including 3-methylpyridine-2,4-dicarboxylic acid hydrochloride. Research indicates that compounds with the pyridine nucleus exhibit significant antibacterial and antifungal activities. For instance:
- Antibacterial Activity : A study assessed the antibacterial effects of various complexes derived from pyridine compounds against both gram-positive and gram-negative bacteria. The results demonstrated notable zones of inhibition (ZI) for certain derivatives, suggesting that modifications to the pyridine structure could enhance antibacterial efficacy .
| Compound | Zone of Inhibition (mm) | Bacteria Tested |
|---|---|---|
| Complex 1 | 16 | K. pneumonia |
| Complex 2 | 18 | Streptococcus |
| Complex 3 | 16 | Streptococcus |
| Complex 4 | 9 | K. pneumonia |
Enzyme Inhibition
3-Methylpyridine-2,4-dicarboxylic acid hydrochloride has also been studied for its potential as an enzyme inhibitor. Specifically, it has shown activity against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The IC50 values for these enzyme inhibitions are critical for evaluating the compound's potential in treating neurodegenerative diseases.
- Enzyme Inhibition Studies : A recent investigation reported IC50 values for various complexes derived from pyridine compounds that were comparable to standard inhibitors like galantamine .
| Compound | IC50 (μg/mL) | Target Enzyme |
|---|---|---|
| Complex 1 | 0.95 | AChE |
| Complex 2 | 0.87 | BChE |
Therapeutic Applications
The therapeutic potential of 3-methylpyridine-2,4-dicarboxylic acid hydrochloride extends beyond antimicrobial and enzyme inhibition. It has been explored in drug design as a scaffold for developing new anti-tuberculosis agents. A study identified several derivatives with promising antitubercular activity against Mycobacterium tuberculosis, indicating that modifications to the pyridine structure can yield compounds with enhanced efficacy against resistant strains .
Case Studies
- Antitubercular Activity : Compounds derived from pyridine-2-methylamine were synthesized and tested against M. tuberculosis strain H37Rv. The most potent compound demonstrated an MIC of 0.016 μg/mL, showcasing the potential of pyridine derivatives in developing new anti-TB drugs .
- Inflammation and Pain Management : Another study focused on the development of EP4 antagonists derived from 3-methylpyridine-2-carbonyl amino acids. One candidate exhibited an IC50 of 123 nM for inhibiting PGE2-induced TNFα reduction in ex vivo assays, indicating its potential utility in managing inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-methylpyridine-2,4-dicarboxylic acid hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves carboxylation and methylation of pyridine derivatives under acidic conditions. For example, dicarboxylic acid analogs (e.g., pyridine-3,4-dicarboxylic acid) are synthesized via condensation reactions using polyphosphoric acid (PPA) or ortho-phosphoric acid as catalysts . Optimization includes adjusting stoichiometry, temperature (e.g., 80–120°C), and reaction time (12–24 hrs) to maximize yield. Purity is validated via HPLC (>98%) using C18 columns and aqueous/organic mobile phases .
Q. How can the crystal structure of 3-methylpyridine-2,4-dicarboxylic acid hydrochloride be determined?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation in polar solvents (e.g., methanol/water). Data collection uses Mo-Kα radiation (λ = 0.71073 Å), and structure refinement employs SHELXL for small-molecule crystallography. Hydrogen bonding networks and chloride ion coordination are analyzed using Olex2 or Mercury .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR in D₂O or DMSO-d₆ identifies proton environments (e.g., methyl groups at ~2.5 ppm, aromatic protons at 7–8 ppm) .
- FT-IR : Peaks at 1700–1750 cm⁻¹ confirm carboxylic acid and hydrochloride groups .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ for C₈H₈NO₄·HCl) .
Advanced Research Questions
Q. How does 3-methylpyridine-2,4-dicarboxylic acid hydrochloride function as an enzyme inhibitor, and how can its inhibition constant (Kᵢ) be determined?
- Methodological Answer : The compound’s dicarboxylic acid moiety mimics natural substrates, competitively inhibiting enzymes like LigI (e.g., pyridine-2,4-dicarboxylic acid has Kᵢ = 75 µM). Assays involve measuring enzyme activity (e.g., hydrolysis rates) at varying inhibitor concentrations. Data are fitted to the Morrison equation for tight-binding inhibitors using tools like GraphPad Prism .
Q. What role does this compound play in the synthesis of metal-organic frameworks (MOFs)?
- Methodological Answer : As a ditopic ligand, it coordinates with metal ions (e.g., Zn²⁺, Cu²⁺) to form 2D/3D networks. Synthesis involves solvothermal reactions (e.g., DMF/ethanol at 80°C). Porosity and stability are assessed via BET surface area analysis and PXRD. The methyl group enhances hydrophobicity, improving MOF stability in aqueous media .
Q. How does the hydrochloride moiety influence solubility and stability compared to the free base?
- Methodological Answer : The hydrochloride salt increases aqueous solubility (e.g., >50 mg/mL in PBS) via ion-dipole interactions. Stability studies (pH 1–13, 25–60°C) show degradation <5% over 48 hrs at pH 7.4. Comparative studies use UV-Vis spectroscopy and LC-MS to track decomposition products (e.g., decarboxylation) .
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?
- Methodological Answer : Discrepancies (e.g., unexpected NMR shifts) may arise from dynamic processes (e.g., tautomerism). Variable-temperature NMR and DFT calculations (Gaussian09) model equilibrium states. Cross-validation with SCXRD confirms dominant conformers .
Analytical and Safety Considerations
Q. What protocols ensure safe handling and storage of this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood. Storage at 2–8°C in amber vials minimizes photodegradation. Spills are neutralized with sodium bicarbonate. Safety protocols align with SDS guidelines for irritant compounds .
Q. How can trace impurities (e.g., unreacted precursors) be quantified during synthesis?
- Methodological Answer : LC-MS/MS with MRM mode detects impurities at ppm levels. For example, residual 3-methylpyridine is quantified using a Zorbax SB-C8 column and acetonitrile/0.1% formic acid gradient .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
